D,L-Mevalonic Acid Dicyclohexylammonium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

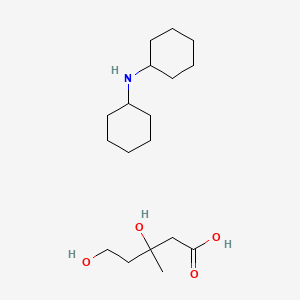

N-cyclohexylcyclohexanamine;3,5-dihydroxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C6H12O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(10,2-3-7)4-5(8)9/h11-13H,1-10H2;7,10H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKUKHIZWLYMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)(CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858121 | |

| Record name | 3,5-Dihydroxy-3-methylpentanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215802-31-5 | |

| Record name | 3,5-Dihydroxy-3-methylpentanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D,L-Mevalonic Acid Dicyclohexylammonium Salt: A Technical Guide for Researchers

This guide provides an in-depth exploration of D,L-Mevalonic Acid Dicyclohexylammonium Salt, a critical reagent in the study of the mevalonate pathway and its myriad downstream products. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's fundamental properties, its pivotal role in cellular biochemistry, and practical methodologies for its application in a laboratory setting.

Introduction: The Significance of Mevalonic Acid

The mevalonate pathway is a highly conserved metabolic route in eukaryotes, archaea, and some bacteria, responsible for the biosynthesis of a vast array of isoprenoid compounds.[1][2][3][4] These molecules are fundamental to cellular function, serving as precursors for cholesterol, steroid hormones, dolichols, and the prenyl groups used for post-translational modification of proteins like Ras and Rho GTPases.[1] Mevalonic acid (MVA) is a key intermediate in this pathway, and its production from HMG-CoA by the enzyme HMG-CoA reductase is the rate-limiting step.[5][6] Consequently, the ability to manipulate MVA levels is a powerful tool for investigating cellular processes dependent on isoprenoid biosynthesis.

This compound is a commonly used laboratory form of mevalonic acid. The dicyclohexylammonium salt formulation significantly enhances the stability and handling of the parent compound, which exists in equilibrium with its lactone form, mevalonolactone.[7][8] This increased stability is crucial for ensuring reproducibility in experimental settings.[7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental protocols.

| Property | Value | Source(s) |

| CAS Number | 1215802-31-5 | [7][9][10][11] |

| Molecular Formula | C₁₈H₃₅NO₄ | [7][9][10] |

| Molecular Weight | 329.47 g/mol | [7][9][10][11] |

| Synonyms | 3,5-Dihydroxy-3-(methyl) Pentanoic Acid Dicyclohexylammonium Salt, Hiochic Acid Dicyclohexylammonium Salt | [7][9][10] |

| Appearance | White Solid | [12] |

| Storage Temperature | -20°C or below | [7][9][13][14] |

The Mevalonate Pathway: A Visual Overview

The following diagram illustrates the central role of mevalonic acid in the biosynthesis of isoprenoids.

Caption: The Mevalonate Pathway highlighting key intermediates.

Applications in Research and Drug Development

This compound serves as a vital tool for elucidating the roles of the mevalonate pathway in various physiological and pathological processes. Its primary application lies in bypassing the pharmacological inhibition of HMG-CoA reductase by statins. This "rescue" experimental design is fundamental to attributing the effects of statins to the depletion of specific downstream products of mevalonate.

Investigating Cholesterol Homeostasis

The biosynthesis of cholesterol is a primary output of the mevalonate pathway.[15][16][17] By inhibiting HMG-CoA reductase with a statin and then repleting the cell with mevalonate, researchers can confirm that the observed cellular phenotype is due to the inhibition of cholesterol synthesis.[18]

Elucidating the Role of Isoprenoids in Cell Signaling

Isoprenoids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) are essential for the post-translational modification of small GTPases, a process known as prenylation.[1] Prenylation anchors these signaling proteins to cellular membranes, which is critical for their function. The use of mevalonate in rescue experiments allows for the dissection of the roles of protein prenylation in processes such as cell proliferation, differentiation, and apoptosis.[18][19]

Cancer Biology

Cancer cells often exhibit upregulated mevalonate pathway activity to support rapid proliferation and membrane synthesis.[19] this compound can be used to study the dependence of cancer cells on this pathway. For instance, after treating cancer cells with a statin to induce growth arrest or apoptosis, the addition of mevalonate can demonstrate that these effects are specifically due to the inhibition of the mevalonate pathway.[20]

Experimental Protocol: Mevalonate Rescue in Cell Culture

The following protocol provides a generalized workflow for a mevalonate rescue experiment in a cell culture model. The specific concentrations and incubation times should be optimized for the cell line and experimental question.

Objective: To determine if the effects of a statin (e.g., lovastatin) on a cellular phenotype (e.g., cell viability) are mediated by the depletion of mevalonate pathway products.

Materials:

-

This compound

-

Statin (e.g., Lovastatin)

-

Cell line of interest

-

Appropriate cell culture medium and supplements

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

-

Sterile, tissue culture-treated plates

-

Phosphate-buffered saline (PBS)

Workflow:

Caption: Workflow for a mevalonate rescue experiment.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the statin in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of this compound in sterile PBS or cell culture medium. Gentle warming may be required for complete dissolution. Filter-sterilize the solution.

-

-

Cell Seeding:

-

Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Treatment:

-

Prepare the treatment media containing the final concentrations of the statin and/or mevalonate.

-

Group 1 (Vehicle Control): Treat cells with medium containing the vehicle used for the statin and mevalonate.

-

Group 2 (Statin Treatment): Treat cells with medium containing the desired concentration of the statin.

-

Group 3 (Rescue): Treat cells with medium containing both the statin and mevalonate.

-

-

Incubation:

-

Incubate the cells for a period appropriate for the phenotype being studied (e.g., 24-72 hours).

-

-

Phenotypic Analysis:

-

Perform the chosen cell viability assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Quantify the results and compare the viability of the different treatment groups. A successful rescue will show a significant restoration of viability in the "Statin + Mevalonate" group compared to the "Statin Treatment" group.

-

Analytical Methods for Mevalonic Acid Quantification

For studies requiring the direct measurement of mevalonic acid levels in biological samples, several analytical techniques can be employed. Due to its existence in equilibrium with mevalonolactone, methods often involve the conversion to and detection of the lactone form.[8][21]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation and quantification of mevalonolactone.[22]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the accurate quantification of mevalonic acid in complex biological matrices like plasma and serum.[21][22]

Conclusion

This compound is an indispensable tool for researchers investigating the multifaceted roles of the mevalonate pathway. Its enhanced stability and ability to bypass HMG-CoA reductase inhibition allow for precise dissection of the functions of cholesterol and isoprenoids in health and disease. A thorough understanding of its properties and appropriate application in well-designed experiments will continue to yield valuable insights into cellular metabolism and signaling.

References

-

Grokipedia. Mevalonate pathway. [Link]

-

Fiveable. Mevalonate Pathway Definition - Organic Chemistry Key Term. [Link]

-

Lange, B. M., Rujan, T., Martin, W., & Croteau, R. (2000). Isoprenoid biosynthesis: The evolution of two ancient and distinct pathways across genomes. Proceedings of the National Academy of Sciences, 97(24), 13172–13177. [Link]

-

Miziorko, H. M. (2011). Enzymes of the mevalonate pathway of isoprenoid biosynthesis. Archives of Biochemistry and Biophysics, 505(2), 131–143. [Link]

-

Liu, C., & Liu, H. W. (2013). Current Development in Isoprenoid Precursor Biosynthesis and Regulation. Current Organic Chemistry, 17(16), 1696–1706. [Link]

-

Clomburg, J. M., Blucher, A. S., Zheng, Y., & Gonzalez, R. (2019). Two-step pathway for isoprenoid synthesis. Proceedings of the National Academy of Sciences, 116(4), 1238–1243. [Link]

-

Miziorko, H. M. (2011). Enzymes of the mevalonate pathway of isoprenoid biosynthesis. Archives of Biochemistry and Biophysics, 505(2), 131–143. [Link]

-

Nes, W. D. (2011). Biosynthesis of Cholesterol and Other Sterols. Chemical Reviews, 111(10), 6423–6451. [Link]

-

Lombard, J., & Moreira, D. (2018). On the Origin of Isoprenoid Biosynthesis. Molecular Biology and Evolution, 35(9), 2296–2307. [Link]

-

Shanghai Huicheng Biological Technology Co., Ltd. This compound. [Link]

-

Wei, H., Jiao, C., & Lu, Y. (2019). Isoprenoid biosynthesis regulation in poplars by methylerythritol phosphate and mevalonic acid pathways. Frontiers in Plant Science, 10, 1391. [Link]

-

Nes, W. D. (2011). Biosynthesis of Cholesterol and Other Sterols. Chemical Reviews, 111(10), 6423–6451. [Link]

-

Carl ROTH. This compound, 50 mg. [Link]

-

Wang, M., & Song, B. L. (2022). Structural enzymology of cholesterol biosynthesis and storage. Journal of Biological Chemistry, 298(5), 101881. [Link]

-

King, M. (2021, November 2). 6.1: Cholesterol synthesis. Medicine LibreTexts. [Link]

-

Liu, Y., Zhang, Y., & Liu, Y. (2019). The mevalonate coordinates energy input and cell proliferation. Cell Death & Disease, 10(4), 309. [Link]

-

Pharmaffiliates. 1329796-98-6| Chemical Name : D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt. [Link]

-

Perkins, S. L., & Heman-Ackah, Y. D. (1982). Mevalonic Acid as an Initiator of Cell Growth. Studies Using Human Lymphocytes and Inhibitors of Endogenous Mevalonate Biosynthesis. Oncodevelopmental Biology and Medicine, 3(2-3), 111–123. [Link]

-

Hamanaka, R., Hamanaka, S., & Umeda, M. (2000). Topical mevalonic acid stimulates de novo cholesterol synthesis and epidermal permeability barrier homeostasis in aged mice. Journal of Investigative Dermatology, 114(4), 741–747. [Link]

-

Wikipedia. Mevalonate pathway. [Link]

-

Taylor & Francis. Mevalonic acid – Knowledge and References. [Link]

-

Quesney-Huneeus, V., Wiley, M. H., & Siperstein, M. D. (1979). Essential role for mevalonate synthesis in DNA replication. Proceedings of the National Academy of Sciences, 76(10), 5056–5060. [Link]

-

Fernández-Díaz, J., Acosta, M. I., & Fernández-Checa, J. C. (2021). Mevalonate pathway lipids in gastric cancer cells. Clinical and Experimental Gastroenterology, 14, 199–212. [Link]

-

Johnson, D. W., & Poulos, A. (2010). Liquid Chromatography-Tandem Mass Spectrometry Method for the Measurement of Serum Mevalonic Acid: A Novel Marker of Hydroxymethylglutaryl Coenzyme A Reductase Inhibition by Statins. Journal of Chromatographic Science, 48(2), 114–118. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pnas.org [pnas.org]

- 3. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the Origin of Isoprenoid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. med.libretexts.org [med.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biosynth.com [biosynth.com]

- 10. scbt.com [scbt.com]

- 11. Buy Online CAS Number 1215802-31-5 - TRC - this compound | LGC Standards [lgcstandards.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt [lgcstandards.com]

- 14. This compound, 50 mg, CAS No. 1215802-31-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 15. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]

- 16. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. dovepress.com [dovepress.com]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. The mevalonate coordinates energy input and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Liquid chromatography-tandem mass spectrometry method for the measurement of serum mevalonic acid: a novel marker of hydroxymethylglutaryl coenzyme A reductase inhibition by statins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

A Senior Application Scientist's Guide to D,L-Mevalonic Acid Dicyclohexylammonium Salt in Mevalonate Pathway Research

Executive Summary

The mevalonate (MVA) pathway is a critical metabolic cascade essential for the synthesis of cholesterol and a vast array of non-sterol isoprenoids vital for cellular function.[1][2] Central to this pathway is the intermediate, mevalonic acid. For researchers investigating this pathway, particularly when studying the effects of inhibitors like statins, D,L-Mevalonic Acid Dicyclohexylammonium Salt serves as an indispensable tool. It provides a stable, cell-permeable source of mevalonate to bypass enzymatic inhibition upstream, enabling precise dissection of downstream signaling and metabolic events. This guide provides an in-depth analysis of the MVA pathway, elucidates the specific role and practical advantages of the dicyclohexylammonium salt form of mevalonic acid, and presents a detailed experimental protocol for its application in a research context.

The Mevalonate Pathway: A Central Axis of Cellular Metabolism

The mevalonate pathway, also known as the HMG-CoA reductase pathway, is a fundamental biosynthetic route present in all eukaryotes and archaea.[3][4] Starting from acetyl-CoA, a series of enzymatic reactions produces two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3][5] These are the universal precursors for a diverse class of over 30,000 biomolecules known as isoprenoids.[3]

Key end-products of the mevalonate pathway include:

-

Cholesterol: An essential structural component of cell membranes and the precursor to steroid hormones, vitamin D, and bile acids.[5][6]

-

Non-Sterol Isoprenoids: This category includes:

-

Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP): Lipid anchors for the post-translational prenylation of small GTPase proteins (e.g., Ras, Rho), which is critical for their membrane localization and function in cell signaling.[6][7]

-

Coenzyme Q10 (Ubiquinone): A vital component of the mitochondrial electron transport chain necessary for ATP production.[5]

-

Dolichols: Required for the synthesis of N-linked glycoproteins.

-

Heme-A and Isopentenyl tRNA. [2]

-

The pathway's rate-limiting step is the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGCR).[8][9][10][11] This step is the principal target of statin drugs, which are widely used to lower cholesterol levels.[3][12]

This compound: The Researcher's Tool of Choice

While mevalonic acid is the key intermediate, its free acid form is chemically unstable, readily undergoing intramolecular esterification to form mevalonolactone. To overcome this, researchers utilize more stable formulations. This compound is a preferred reagent for cell-based assays for several reasons rooted in chemical stability and experimental utility.

Causality Behind Formulation Choice:

-

Enhanced Stability: The primary reason for using the dicyclohexylammonium (DCHA) salt is to prevent the spontaneous cyclization of mevalonic acid to mevalonolactone. The ionic interaction between the mevalonate carboxylate anion and the bulky dicyclohexylammonium cation stabilizes the linear form of the molecule, ensuring a longer shelf-life and more consistent experimental results.[13]

-

Improved Handling: The salt is a crystalline solid, which is easier to accurately weigh and handle compared to the oily nature of mevalonolactone or the hygroscopic nature of other salt forms.[13]

-

Direct Biological Availability: Once dissolved and added to cell culture media, the salt dissociates, making the biologically active mevalonate anion directly available for uptake and phosphorylation by mevalonate kinase, the next enzyme in the pathway.

It is important to note the "D,L-" prefix. The mevalonate pathway stereospecifically utilizes only the (R)-enantiomer, also known as the D-isomer. As the salt is a racemic mixture, researchers must account for the fact that only 50% of the compound is biologically active when calculating effective concentrations.

| Feature | D,L-Mevalonic Acid DCHA Salt | DL-Mevalonolactone |

| Chemical Form | Salt of the open-chain acid | Cyclic ester (lactone) |

| Stability | High; resistant to cyclization | Less stable; must be hydrolyzed to the active acid form |

| Physical State | Crystalline Solid | Oil or low-melting solid |

| Handling | Easy to weigh and dispense | More difficult to handle accurately |

| Biological Activity | Direct; dissociates to active mevalonate | Indirect; requires cellular enzymes to hydrolyze the lactone ring |

| Primary Use Case | Precise rescue experiments in cell culture | General mevalonate supplementation |

Application in Mechanistic Research: Bypassing HMG-CoA Reductase

The most powerful application of this compound is in "rescue" experiments. When HMGCR is inhibited by statins, the synthesis of all downstream products (cholesterol, FPP, GGPP, etc.) is blocked. This often leads to pleiotropic cellular effects, such as apoptosis, cell cycle arrest, or changes in protein signaling.[14][15]

By co-treating statin-exposed cells with mevalonic acid salt, researchers can replenish the pool of mevalonate, thereby restoring the entire downstream pathway.[16][17][18] This experimental design is crucial for validating that the observed effects of a statin are indeed due to inhibition of the mevalonate pathway.

Furthermore, by selectively adding back specific downstream intermediates (e.g., FPP or GGPP), one can dissect which specific branch of the pathway is responsible for the observed biological phenomenon.[19][20] For example, if adding GGPP alone rescues cells from statin-induced apoptosis, it strongly implies that the depletion of geranylgeranylated proteins, rather than cholesterol, was the primary cause of cell death.[19]

Experimental Protocol: Statin-Induced Apoptosis Rescue Assay

This protocol provides a self-validating system to determine if the cytotoxic effects of a statin are mediated by the mevalonate pathway.

A. Materials and Reagents:

-

Cell Line: A cell line known to be sensitive to statins (e.g., A673 Ewing sarcoma, Hs746T gastric cancer).

-

Culture Medium: Appropriate medium (e.g., RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics.

-

Statin: Simvastatin or Atorvastatin (Stock in DMSO).

-

This compound: (Stock in 95% Ethanol or sterile water).[21]

-

Assay Kits:

-

Cell Viability: MTT or CellTiter-Glo® Luminescent Assay.

-

Apoptosis: FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI).

-

-

Equipment: 96-well and 6-well plates, incubator, flow cytometer, plate reader.

B. Stock Solution Preparation:

-

Statin Stock (10 mM): Dissolve the statin in sterile DMSO. Aliquot and store at -20°C.

-

MVA Salt Stock (100 mM): Dissolve this compound in 95% ethanol.[21] Warm gently if needed. Sterilize through a 0.22 µm filter. Aliquot and store at -20°C. Note: The final ethanol concentration in the media should be <0.1%.

C. Step-by-Step Methodology:

-

Cell Seeding:

-

For viability assays, seed cells in a 96-well plate at a density that will not exceed 80% confluency by the end of the experiment (e.g., 5,000 cells/well).

-

For apoptosis assays (flow cytometry), seed cells in 6-well plates (e.g., 2.5 x 10^5 cells/well).

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[21][22]

-

-

Treatment Application:

-

Prepare treatment media containing the final concentrations of drugs. An example set of conditions would be:

-

Vehicle Control (DMSO + Ethanol)

-

Statin (e.g., 2.5 µM Simvastatin)

-

Statin (2.5 µM) + MVA Salt (100 µM)[21]

-

MVA Salt (100 µM) only

-

-

Aspirate the old media from the cells and replace it with the prepared treatment media.

-

-

Analysis - Cell Viability (MTT Assay):

-

Add MTT solution to each well of the 96-well plate and incubate for 2-4 hours at 37°C.[22]

-

Add solubilization solution (e.g., DMSO or a dedicated stop solution) to dissolve the formazan crystals.

-

Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).

-

-

Analysis - Apoptosis (Annexin V/PI Staining):

-

Harvest both adherent and floating cells from the 6-well plates.[22]

-

Wash the cells with ice-cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.[22]

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the samples immediately using a flow cytometer.

-

D. Data Interpretation & Expected Outcomes:

-

Viability: The statin-treated group should show a significant decrease in viability compared to the vehicle control. The "Statin + MVA Salt" rescue group should show viability restored to levels near or equal to the control. The "MVA Salt only" group should show no significant effect on viability compared to the control.

-

Apoptosis: The statin-treated group will show a significant increase in the percentage of Annexin V-positive cells (early and late apoptotic). The "Statin + MVA Salt" group should show a percentage of apoptotic cells similar to the vehicle control, confirming that the apoptosis is mevalonate-pathway-dependent.

Conclusion

This compound is more than just a chemical reagent; it is a precision tool that enables researchers to probe the complex biology of the mevalonate pathway. Its superior stability and ease of use make it the formulation of choice for bypassing HMG-CoA reductase inhibition. By employing this salt in carefully designed rescue experiments, scientists can definitively link the action of pathway inhibitors like statins to specific downstream metabolic deficiencies, thereby advancing our understanding of cellular metabolism in health and disease and paving the way for novel therapeutic strategies.

References

-

Lombardi, B. (2018). On the Origin of Isoprenoid Biosynthesis. Genome Biology and Evolution, 10(7), 1876–1880. Available at: [Link]

-

Wikipedia. (n.d.). Mevalonate pathway. Retrieved from [Link]

-

MetwareBio. (n.d.). The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms. Retrieved from [Link]

-

Buhaescu, I., & Izzedine, H. (2015). Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link. Journal of Cellular and Molecular Medicine, 19(11), 2569–2580. Available at: [Link]

-

Goldstein, J. L., & Brown, M. S. (1990). Regulation of the mevalonate pathway. Nature, 343(6257), 425–430. Available at: [Link]

-

Wikipedia. (n.d.). HMG-CoA reductase. Retrieved from [Link]

-

Rohmer, M. (2018). Isoprenoid biosynthesis: The evolution of two ancient and distinct pathways across genomes. Proceedings of the National Academy of Sciences, 96(18), 10041-10043. Available at: [Link]

-

Frontiers in Plant Science. (2021). Isoprenoid biosynthesis regulation in poplars by methylerythritol phosphate and mevalonic acid pathways. Retrieved from [Link]

-

Grokipedia. (n.d.). Mevalonate pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Isoprenoid Biosynthesis in Plant Cells. [Diagram]. Retrieved from [Link]

-

Clomburg, J. M., et al. (2019). Two-step pathway for isoprenoid synthesis. Proceedings of the National Academy of Sciences, 116(4), 1237-1242. Available at: [Link]

-

Mullen, P. J., et al. (2016). The mevalonate pathway: a druggable target in cancer. Pharmacology & Therapeutics, 164, 176-188. Available at: [Link]

-

Fiveable. (n.d.). Mevalonate Pathway Definition. Retrieved from [Link]

-

Proteopedia. (2023, January 16). HMG-CoA Reductase. Retrieved from [Link]

-

Faust, J. R., et al. (1985). Role of mevalonate in regulation of cholesterol synthesis and 3-hydroxy-3-methylglutaryl coenzyme A reductase in cultured cells and their cytoplasts. Proceedings of the National Academy of Sciences, 82(10), 3128-3132. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). HMGCR 3-hydroxy-3-methylglutaryl-CoA reductase [Homo sapiens (human)]. Gene. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 25). What are HMG-CoA reductase modulators and how do they work?. Retrieved from [Link]

-

ResearchGate. (n.d.). HMG-CoA reductase (3-hydroxy-3-methyl-glutaryl-CoA reductase)(HMGR). Retrieved from [Link]

-

Siperstein, M. D. (1992). Cholesterol and mevalonic acid modulation in cell metabolism and multiplication. Journal of Internal Medicine, 231(6), 615-628. Available at: [Link]

-

LibreTexts Medicine. (2021, November 2). 6.1: Cholesterol synthesis. Retrieved from [Link]

-

Carl ROTH. (n.d.). This compound, 50 mg. Retrieved from [Link]

-

Langan, T. J., & Volpe, J. J. (1987). Cell Cycle-Specific Requirement for Mevalonate, but Not for Cholesterol, for DNA Synthesis in Glial Primary Cultures. Journal of Neurochemistry, 49(2), 513-521. Available at: [Link]

-

Perkins, S. L., et al. (1983). The dual role of mevalonate in the cell cycle. Journal of Biological Chemistry, 258(1), 83-88. Available at: [Link]

-

Quesney-Huneeus, V., et al. (1980). Essential role for mevalonate synthesis in DNA replication. Proceedings of the National Academy of Sciences, 77(6), 3249-3253. Available at: [Link]

-

Sheng, Z., et al. (2019). The mevalonate coordinates energy input and cell proliferation. Cell Death & Disease, 10(4), 309. Available at: [Link]

-

Tirado-Hurtado, I., et al. (2021). Upregulation of the Mevalonate Pathway through EWSR1-FLI1/EGR2 Regulatory Axis Confers Ewing Cells Exquisite Sensitivity to Statins. Cancers, 13(21), 5433. Available at: [Link]

-

Erickson, J. W., et al. (2017). Mevalonate Pathway Provides Ubiquinone to Maintain Pyrimidine Synthesis and Survival in p53-Deficient Cancer Cells Exposed to Metabolic Stress. Cancer Research, 77(17), 4707-4720. Available at: [Link]

-

ResearchGate. (n.d.). Mevalonate and isoprenoid intermediates rescue simvastatin-induced cell death via mevalonate cascade inhibition. [Figure]. Retrieved from [Link]

-

Cruz, M. H., et al. (2020). Mevalonate pathway as a novel target for the treatment of metastatic gastric cancer. Oncology Letters, 20(2), 1639-1648. Available at: [Link]

-

Gbelcova, H., et al. (2017). Inhibition of the mevalonate pathway affects epigenetic regulation in cancer cells. International Journal of Molecular Medicine, 39(4), 781-791. Available at: [Link]

-

Houten, S. M., et al. (2003). Mevalonate pathway: a review of clinical and therapeutical implications. Current Opinion in Lipidology, 14(3), 297-303. Available at: [Link]

-

Pharmaffiliates. (n.d.). D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt. Retrieved from [Link]

Sources

- 1. Regulation of the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mevalonate pathway: a review of clinical and therapeutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 4. On the Origin of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 6. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]

- 7. Mevalonate Cascade and its Regulation in Cholesterol Metabolism in Different Tissues in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HMG-CoA reductase - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. proteopedia.org [proteopedia.org]

- 11. researchgate.net [researchgate.net]

- 12. What are HMG-CoA reductase modulators and how do they work? [synapse.patsnap.com]

- 13. benchchem.com [benchchem.com]

- 14. Cholesterol and mevalonic acid modulation in cell metabolism and multiplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of the mevalonate pathway affects epigenetic regulation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of mevalonate in regulation of cholesterol synthesis and 3-hydroxy-3-methylglutaryl coenzyme A reductase in cultured cells and their cytoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The mevalonate coordinates energy input and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. Mevalonate pathway as a novel target for the treatment of metastatic gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Upregulation of the Mevalonate Pathway through EWSR1-FLI1/EGR2 Regulatory Axis Confers Ewing Cells Exquisite Sensitivity to Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to D,L-Mevalonic Acid Dicyclohexylammonium Salt: Mechanism and Application in Cholesterol Synthesis Research

Abstract

The study of cholesterol biosynthesis and the broader mevalonate pathway is fundamental to understanding numerous cellular processes, from membrane integrity to signal transduction. The pathway's rate-limiting enzyme, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR), is a focal point of both physiological regulation and pharmacological intervention. D,L-Mevalonic Acid Dicyclohexylammonium Salt serves as an indispensable tool for researchers, providing a direct substrate for the pathway that circumvents the highly regulated HMGCR step. This guide elucidates the core mechanism of this compound, explains its pivotal role in experimental design, and provides detailed protocols for its application, offering field-proven insights for professionals in cellular biology and drug development.

The Mevalonate Pathway: A Tightly Regulated Metabolic Hub

The mevalonate pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and a host of essential non-sterol isoprenoids.[1][2] The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP), a fundamental building block for all isoprenoids.[3]

The conversion of HMG-CoA to mevalonic acid, catalyzed by HMG-CoA reductase (HMGCR), is the committed and rate-limiting step of the entire pathway.[2][4][5] This makes HMGCR the primary site of regulation, ensuring that the cell can modulate the production of cholesterol and other isoprenoids in response to metabolic demands.[3][6] This regulation occurs through multiple mechanisms:

-

Transcriptional Control: The expression of the HMGCR gene is controlled by Sterol Regulatory Element-Binding Proteins (SREBPs).[3][4][6] When cellular sterol levels are low, SREBPs are activated and increase the transcription of HMGCR and other pathway genes.[3][7] Conversely, high sterol levels prevent SREBP activation, downregulating gene expression.[3]

-

Feedback Inhibition: Downstream products of the pathway, including cholesterol and non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), can allosterically inhibit HMGCR activity.[3][6]

-

Post-Translational Regulation: High levels of certain sterols can accelerate the ubiquitination and subsequent proteolytic degradation of the HMGCR enzyme, a process known as ER-associated degradation (ERAD).[4][8]

This complex regulatory network highlights the cell's need to maintain strict control over mevalonate production. It is this control point that this compound is designed to bypass.

Caption: The Mevalonate Pathway highlighting HMGCR as the rate-limiting step.

Core Mechanism of this compound

This compound is a stable, cell-permeable formulation of mevalonic acid, the direct product of the HMGCR-catalyzed reaction. The dicyclohexylammonium ion serves as a counter-ion to stabilize the biologically active mevalonic acid. The "D,L" designation indicates that the compound is a racemic mixture, containing both the D- and L-isomers. Only the D-isomer is physiologically active and utilized by the downstream enzyme, mevalonate kinase.

The core mechanism of action is substrate replenishment downstream of the rate-limiting step .

-

Cellular Entry: The salt is readily taken up by cells in culture.

-

Dissociation: Once inside the cell, it dissociates, releasing mevalonate.

-

Pathway Integration: The exogenous D-mevalonate is immediately available for phosphorylation by mevalonate kinase (MK), the next enzyme in the cascade.[9]

-

Bypassing Regulation: This process entirely bypasses HMG-CoA reductase. Consequently, it circumvents all the complex regulatory mechanisms—transcriptional, translational, and post-translational—that govern HMGCR.[10]

This direct entry into the mid-pathway makes the compound an invaluable tool for decoupling the downstream effects of mevalonate metabolism from the upstream regulation of HMGCR.

Applications in Research and Drug Development

The primary utility of this compound lies in its ability to perform "rescue" experiments, particularly in studies involving HMGCR inhibitors like statins.

Validating Statin-Induced Phenotypes

Statins are potent inhibitors of HMGCR.[1][11] While their primary effect is the reduction of mevalonate production, it is crucial to confirm that an observed cellular phenotype (e.g., apoptosis, cell cycle arrest, reduced protein prenylation) is a direct result of mevalonate pathway inhibition and not an off-target drug effect.

By co-administering a statin with this compound, researchers can replenish the mevalonate pool. If the addition of mevalonate reverses the statin-induced phenotype, it provides strong evidence that the effect is specifically due to the depletion of one or more downstream products of the mevalonate pathway.[2]

Dissecting Sterol vs. Non-Sterol Pathway Dependencies

The mevalonate pathway produces both cholesterol and essential non-sterol isoprenoids like FPP and GGPP, which are required for protein prenylation and cellular signaling.[3][12] In some experimental contexts, a cellular process might be inhibited by statins, but it may be unclear whether the dependency is on cholesterol itself or on a non-sterol isoprenoid.

By using a statin to block the entire pathway and then "rescuing" with mevalonate, researchers confirm the pathway's involvement. Further experiments can then be designed with downstream inhibitors (e.g., farnesyltransferase inhibitors) or by supplementing with specific isoprenoids to pinpoint the exact metabolic dependency.

Caption: Logical workflow for a statin rescue experiment.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in a typical cell culture setting.

Protocol 1: Statin Rescue Cell Viability Assay

This protocol is designed to determine if the cytotoxic effects of a statin are specifically mediated by the inhibition of the mevalonate pathway.

Methodology:

-

Cell Plating: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Rationale: Plating at an appropriate density prevents confluence, which can confound viability measurements.

-

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of Simvastatin in DMSO. Activate the prodrug by dissolving in ethanol, adding NaOH, heating, and neutralizing with HCl, then bringing to final volume with water.

-

Prepare a 1 M stock solution of this compound in sterile cell culture grade water.

-

Rationale: Proper stock preparation and statin activation are critical for reproducible results.

-

-

Treatment: Aspirate the old media and add fresh media containing the following conditions (in triplicate):

-

Vehicle Control (e.g., 0.1% DMSO)

-

Statin alone (e.g., 10 µM Simvastatin)

-

Mevalonic Acid Salt alone (e.g., 100 µM)

-

Statin + Mevalonic Acid Salt (10 µM Simvastatin + 100 µM Mevalonic Acid)

-

Rationale: A 10-fold excess of mevalonate is typically sufficient to overcome statin inhibition. Concentrations should be optimized for the specific cell line and statin used.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Rationale: This duration is usually sufficient for the depletion of mevalonate-derived products to manifest as a change in cell viability.

-

-

Viability Assessment (MTT Assay):

-

Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

-

Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Normalize the absorbance readings to the vehicle control group to determine the percent viability.

Expected Data Outcome:

| Treatment Condition | Concentration | Mean Absorbance (570 nm) | % Viability (Normalized to Control) |

| Vehicle Control | - | 1.25 | 100% |

| Simvastatin | 10 µM | 0.50 | 40% |

| Mevalonic Acid Salt | 100 µM | 1.23 | 98% |

| Simvastatin + Mevalonic Acid Salt | 10 µM + 100 µM | 1.15 | 92% |

Protocol 2: Metabolic Labeling to Confirm Pathway Bypass

This advanced protocol uses a stable isotope tracer to demonstrate that exogenous mevalonate bypasses the initial steps of cholesterol synthesis.

Methodology:

-

Cell Culture: Grow cells (e.g., HepG2) to ~80% confluence in 6-well plates.

-

Treatment Setup: Pre-treat cells for 2 hours with the following conditions:

-

Control Media

-

Media with Simvastatin (10 µM)

-

Media with Simvastatin (10 µM) + this compound (100 µM)

-

-

Isotope Labeling: Replace the pre-treatment media with media containing the same compounds, but now including a metabolic tracer such as [¹³C₂]-Acetate. Incubate for 24 hours.

-

Rationale: [¹³C₂]-Acetate is the precursor for acetyl-CoA. Its incorporation into newly synthesized cholesterol can be measured by mass spectrometry.

-

-

Lipid Extraction:

-

Wash cells with cold PBS and scrape into a glass tube.

-

Perform a Bligh-Dyer or Folch extraction to isolate total lipids.

-

-

Analysis by LC-MS/MS:

-

Saponify the lipid extract to release free cholesterol.

-

Analyze the cholesterol fraction using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the isotopic enrichment (the ratio of ¹³C-labeled cholesterol to unlabeled cholesterol).

-

-

Data Interpretation:

-

Control cells will show significant incorporation of ¹³C from acetate into the cholesterol pool.

-

Statin-treated cells will show a dramatic reduction in ¹³C incorporation, as HMGCR is blocked.

-

Statin + Mevalonate-treated cells will also show very low ¹³C incorporation. This is the key result: because the pathway is being fed by unlabeled exogenous mevalonate, the cell bypasses the initial steps that would incorporate the ¹³C-acetate tracer. This confirms the bypass mechanism of action.

-

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated tool for the precise dissection of the mevalonate pathway. Its mechanism of action—bypassing the highly-regulated, rate-limiting HMG-CoA reductase step—provides researchers with the unique ability to validate the on-target effects of HMGCR inhibitors and to probe the distinct roles of downstream sterol and non-sterol isoprenoids. The robust experimental designs it enables, particularly the statin-rescue model, are fundamental to ensuring the scientific integrity of studies in cancer biology, metabolism, and pharmacology.

References

-

Medicine LibreTexts. (2021). 6.1: Cholesterol synthesis. [Link]

-

MetwareBio. (n.d.). The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms. [Link]

-

Istvan, E. S., & Deisenhofer, J. (2001). The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases. PubMed Central. [Link]

-

Jiang, Z., et al. (2021). Endogenous sterol intermediates of the mevalonate pathway regulate HMGCR degradation and SREBP-2 processing. Journal of Lipid Research. [Link]

-

Jo, Y., & DeBose-Boyd, R. A. (2021). Posttranslational Regulation of HMG CoA Reductase, the Rate-Limiting Enzyme in Synthesis of Cholesterol. Annual Review of Biochemistry. [Link]

-

Everyday BioChem. (n.d.). Statins Inhibit Cholesterol Synthesis. [Link]

-

Miziorko, H. M. (2011). Enzymes of the mevalonate pathway of isoprenoid biosynthesis. Archives of Biochemistry and Biophysics. [Link]

-

Goldstein, J. L., & Brown, M. S. (1990). Regulation of the mevalonate pathway. Nature. [Link]

-

Marques, D., et al. (2021). An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia. Molecules. [Link]

-

Dietschy, J. M., & Spady, D. K. (1984). Quantifying cholesterol synthesis in vivo using 2H2O: enabling back-to-back studies in the same subject. Journal of Lipid Research. [Link]

-

Buhaescu, I., & Izzedine, H. (2007). Mevalonate pathway: a review of clinical and therapeutical implications. Clinical Biochemistry. [Link]

-

ResearchGate. (n.d.). Mevalonate pathway of cholesterol synthesis. [Link]

-

H-Yacoub, A., et al. (1989). Cholesterol and mevalonic acid modulation in cell metabolism and multiplication. Biochimie. [Link]

-

Singh, M., et al. (2013). Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle. PLoS ONE. [Link]

-

Faust, J. R., et al. (1982). Role of mevalonate in regulation of cholesterol synthesis and 3-hydroxy-3-methylglutaryl coenzyme A reductase in cultured cells and their cytoplasts. Proceedings of the National Academy of Sciences. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cholesterol and mevalonic acid modulation in cell metabolism and multiplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 4. med.libretexts.org [med.libretexts.org]

- 5. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]

- 7. mdpi.com [mdpi.com]

- 8. annualreviews.org [annualreviews.org]

- 9. researchgate.net [researchgate.net]

- 10. Role of mevalonate in regulation of cholesterol synthesis and 3-hydroxy-3-methylglutaryl coenzyme A reductase in cultured cells and their cytoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. everydaybiochemistry.com [everydaybiochemistry.com]

- 12. [PDF] Regulation of the mevalonate pathway | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide: D,L-Mevalonic Acid Dicyclohexylammonium Salt as a Precursor for Isoprenoid Biosynthesis

This guide provides a comprehensive technical overview of D,L-Mevalonic Acid Dicyclohexylammonium Salt and its critical role as a precursor in the biosynthesis of isoprenoids. It is intended for researchers, scientists, and drug development professionals engaged in studies involving the mevalonate pathway and its vast array of downstream products.

Section 1: The Central Role of Mevalonic Acid in Isoprenoid Biosynthesis

Isoprenoids, also known as terpenoids, represent one of the largest and most diverse classes of natural products, with over 30,000 identified biomolecules.[1] They are fundamental to a myriad of biological processes across all domains of life.[2] In eukaryotes, archaea, and some bacteria, the biosynthesis of all isoprenoids originates from the mevalonate (MVA) pathway.[1] This essential metabolic pathway yields the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for all isoprenoids.[1][2][3]

The MVA pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP and DMAPP.[1] These precursors are then utilized to synthesize a vast array of vital molecules, including cholesterol, steroid hormones, coenzyme Q10, and vitamin K.[1] Furthermore, isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) are crucial for the post-translational modification of proteins, a process known as prenylation, which is vital for the proper function and membrane localization of key signaling proteins such as those in the Ras, Rho, and Rab GTPase families.[4]

Given its central role in cellular metabolism and signaling, the mevalonate pathway is a significant target for drug discovery and development.[5][6] For instance, statins, a major class of cholesterol-lowering drugs, act by inhibiting HMG-CoA reductase, the rate-limiting enzyme of the MVA pathway.[1][4][7] Understanding and manipulating this pathway is therefore of paramount importance in both fundamental research and therapeutic applications.

Section 2: this compound: A Stable and Reliable Precursor

2.1 Chemical and Physical Properties

This compound is a widely used laboratory reagent that serves as a stable precursor for introducing mevalonic acid into biological systems.[8] The dicyclohexylammonium salt form offers enhanced stability and facilitates easier handling and storage compared to the free acid or its lactone form.[9]

Table 1: Key Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C18H35NO4 | [8] |

| Molecular Weight | 329.47 g/mol | [8] |

| CAS Number | 1215802-31-5 | [8] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents like methanol (MeOH).[9] Limited solubility in aqueous systems.[9] | [9] |

2.2 Causality Behind Experimental Choices: Why Use the Dicyclohexylammonium Salt?

The choice of the dicyclohexylammonium salt of mevalonic acid over other forms is a deliberate experimental decision rooted in chemical stability and ease of use. Mevalonic acid in its free form is prone to lactonization, forming mevalonolactone, especially under acidic conditions.[10] While mevalonolactone can be used in some applications, its conversion back to the open-chain, biologically active mevalonate form can be slow and pH-dependent. The dicyclohexylammonium salt stabilizes the mevalonate in its open-chain form, ensuring a more direct and quantifiable delivery of the active precursor to the cellular machinery.[9] This is particularly crucial in cell-based assays where precise concentrations of the active metabolite are required to elicit a measurable and reproducible biological response.

Section 3: The Mevalonate Pathway: A Visualized Guide

The mevalonate pathway is a cascade of enzymatic reactions that convert acetyl-CoA into the isoprenoid precursors IPP and DMAPP. The key steps are outlined below and visualized in the following diagram.

3.1 Key Enzymatic Steps:

-

Formation of HMG-CoA: The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[11]

-

Synthesis of Mevalonate: HMG-CoA is then reduced to mevalonate by HMG-CoA reductase (HMGR). This is the committed and rate-limiting step of the pathway.[2][11]

-

Phosphorylation of Mevalonate: Mevalonate undergoes two successive phosphorylation steps, catalyzed by mevalonate kinase (MVK) and phosphomevalonate kinase (PMK), to form mevalonate-5-diphosphate.[2][12]

-

Decarboxylation to IPP: Mevalonate-5-diphosphate is then decarboxylated by mevalonate diphosphate decarboxylase (MVD) to yield isopentenyl pyrophosphate (IPP).[2][12]

-

Isomerization to DMAPP: Finally, IPP is reversibly isomerized to dimethylallyl pyrophosphate (DMAPP) by IPP isomerase (IDI).[2]

Caption: The Mevalonate Pathway for Isoprenoid Biosynthesis.

Section 4: Experimental Protocols and Methodologies

4.1 Preparation of Mevalonate Stock Solution from this compound

This protocol describes a self-validating system for preparing a stock solution of the biologically active mevalonate. The conversion to the free acid is a critical step for its use in aqueous biological systems.

Step-by-Step Methodology:

-

Weighing the Salt: Accurately weigh the desired amount of this compound.

-

Dissolution: Dissolve the salt in a minimal amount of methanol (MeOH).

-

Conversion to Free Acid: To convert the dicyclohexylammonium salt to the free mevalonic acid, pass the methanolic solution through a cation exchange resin (e.g., Dowex 50W-X8, H+ form). This step is crucial as the resin will retain the dicyclohexylammonium ions, allowing the free mevalonic acid to elute.

-

Elution and Evaporation: Elute the column with methanol and collect the eluate containing the free mevalonic acid. Evaporate the methanol under a stream of nitrogen or using a rotary evaporator.

-

Reconstitution: Reconstitute the resulting mevalonic acid residue in the desired aqueous buffer (e.g., PBS, cell culture medium) to the final desired stock concentration.

-

pH Adjustment and Sterilization: Adjust the pH of the stock solution to ~7.4. For cell culture experiments, sterilize the solution by passing it through a 0.22 µm filter.

-

Aliquoting and Storage: Aliquot the sterile stock solution and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

4.2 Cell-Based Assay for Assessing the Impact of Mevalonate Supplementation

This experimental workflow outlines a typical cell-based assay to investigate the effects of exogenous mevalonate on a biological process, such as cell proliferation, in the presence of a mevalonate pathway inhibitor (e.g., a statin).

Sources

- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current development in isoprenoid precursor biosynthesis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 5. Targeting isoprenoid biosynthesis for drug discovery: bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Targeting isoprenoid biosynthesis for drug discovery: bench to bedside. | Semantic Scholar [semanticscholar.org]

- 7. Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. Mevalonic acid - Wikipedia [en.wikipedia.org]

- 11. med.libretexts.org [med.libretexts.org]

- 12. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to D,L-Mevalonic Acid Dicyclohexylammonium Salt: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of D,L-Mevalonic Acid Dicyclohexylammonium Salt, a critical reagent in the study of the mevalonate pathway and its profound implications in cellular physiology and disease. As a stabilized form of mevalonic acid, this salt serves as an indispensable tool for researchers investigating cholesterol biosynthesis, isoprenoid metabolism, and the effects of statin drugs.

Chapter 1: Physicochemical Properties and Molecular Structure

Chemical Identity

A clear understanding of the fundamental properties of this compound is paramount for its effective use in experimental settings.

| Property | Value |

| CAS Number | 1215802-31-5[1][2][3] |

| Molecular Formula | C₁₈H₃₅NO₄[1][2][3] |

| Molecular Weight | 329.47 g/mol [1][2][3] |

| Synonyms | 3,5-Dihydroxy-3-(methyl) Pentanoic Acid Dicyclohexylammonium Salt, Hiochic Acid Dicyclohexylammonium Salt[1][3] |

| Appearance | White Solid[4] |

Structural Elucidation

The compound is an ionic salt formed between mevalonic acid and dicyclohexylamine. This salt formation is a key feature, enhancing the stability and handling of the otherwise hygroscopic and less stable mevalonic acid.[1]

-

D,L-Mevalonic Acid: This is a racemic mixture of the D- and L-enantiomers of mevalonic acid. It's important to note that only the (3R)-enantiomer is biologically active.[5] Mevalonic acid is a crucial intermediate in the mevalonate pathway, a metabolic route that produces cholesterol and various non-sterol isoprenoids.[5][6] The structure features a five-carbon backbone with hydroxyl groups at the 3 and 5 positions and a methyl group at the 3-position.[1]

-

Dicyclohexylammonium Cation: This counter-ion is formed from the protonation of dicyclohexylamine. Its bulky and non-polar nature contributes to the crystalline and stable form of the salt, making it easier to weigh and handle in a laboratory setting compared to the free acid, which exists as an oily liquid.[1][7]

The ionic interaction between the carboxylate group of mevalonic acid and the ammonium group of dicyclohexylamine results in a stable, solid compound.

Caption: Ionic structure of this compound.

Solubility and Stability

Proper storage and handling are crucial for maintaining the integrity of the compound.

| Solvent | Solubility |

| Water | Very soluble (as mevalonic acid)[5][7] |

| Methanol | Soluble[1] |

| Ethanol | Soluble[8] |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

Storage: It is recommended to store the salt at -15°C or below for long-term stability.[2] For short-term use, refrigeration at 2-8°C is also acceptable.[9]

Chapter 2: Biological Role and Mechanism of Action

The Mevalonate Pathway

The mevalonate pathway is a vital metabolic cascade responsible for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids.[6] These molecules are essential for numerous cellular functions, including membrane integrity, cell signaling, protein prenylation, and the synthesis of coenzyme Q10 and dolichol.[6][10] The enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid, is the rate-limiting step of this pathway.[10][11] This makes it a primary target for cholesterol-lowering drugs such as statins.[5]

Caption: Simplified overview of the Mevalonate Pathway.

Mechanism of Action in Research

In a research context, this compound serves as a direct precursor to mevalonic acid.[3][4] When introduced into a biological system, the salt dissociates, providing a bioavailable source of mevalonate. This is particularly useful for bypassing the enzymatic step catalyzed by HMG-CoA reductase.

The primary application is in studies involving statins. Statins inhibit HMG-CoA reductase, leading to a depletion of mevalonate and its downstream products.[5] By supplementing with this compound, researchers can replenish the mevalonate pool and investigate which downstream effects of statins are specifically due to mevalonate depletion and which may be off-target effects. For instance, the cytotoxic effects of statins on cancer cells can be reversed by the addition of mevalonate, demonstrating that the anti-proliferative effect is a direct result of inhibiting the mevalonate pathway.[10]

Chapter 3: Experimental Protocols and Applications

Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is fundamental to reproducible experimental outcomes.

Protocol: Preparation of a 100 mM Aqueous Stock Solution

-

Weighing: Accurately weigh 32.95 mg of this compound.

-

Dissolution: Add the powder to a sterile 15 mL conical tube. Add approximately 800 µL of sterile, nuclease-free water. Vortex gently until the solid is completely dissolved.

-

Volume Adjustment: Adjust the final volume to 1 mL with sterile water.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Rationale: Using sterile water and filtration is crucial to prevent contamination in cell culture experiments. Aliquoting preserves the integrity of the stock solution over time.

Application in Cell Culture: Statin Rescue Experiments

A common application is to rescue cells from the effects of statin treatment. This confirms that the observed cellular phenotype is a direct consequence of inhibiting the mevalonate pathway.

Protocol: Mevalonate Rescue of Statin-Treated Cells

-

Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

-

Statin Treatment: Treat the cells with the desired concentration of a statin (e.g., simvastatin, lovastatin).

-

Mevalonate Co-treatment: In the rescue group, co-treat the cells with the statin and a final concentration of 100-500 µM D,L-Mevalonic Acid (from the stock solution).

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24-72 hours).

-

Endpoint Analysis: Assess the cellular outcome of interest (e.g., cell viability, apoptosis, protein prenylation).

Causality: If the addition of mevalonate reverses the effects of the statin, it provides strong evidence that the observed phenotype is directly linked to the depletion of mevalonate and its downstream products.[10]

Caption: Experimental workflow for a statin rescue experiment.

Chapter 4: Analytical Characterization

Ensuring the purity and identity of this compound is critical for the validity of experimental results.

Quality Control Parameters

High-quality commercial preparations will provide a certificate of analysis with the following specifications:

| Parameter | Typical Specification |

| Purity (by NMR) | ≥95%[12] |

| Appearance | Conforms to a white or off-white solid[4] |

| Identity (by ¹H NMR) | Conforms to the structure |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of both the mevalonate and dicyclohexylammonium components of the salt.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl, carboxylate, and amine groups.

Conclusion

This compound is a cornerstone reagent for researchers in numerous fields, including cancer biology, immunology, and cardiovascular disease. Its stability and ease of use make it an invaluable tool for dissecting the complexities of the mevalonate pathway and for validating the on-target effects of HMG-CoA reductase inhibitors. A thorough understanding of its chemical properties, biological role, and proper experimental application is essential for generating robust and reliable scientific data.

References

-

Wikipedia. Mevalonic acid. [Link]

-

Buhaescu, I., & Izzedine, H. (2007). Mevalonate pathway: a review of clinical and therapeutical implications. Clinical biochemistry, 40(9-10), 575–584. [Link]

-

Yvan-Charvet, L., & Scherer, T. (2016). Roles of the Mevalonate Pathway and Cholesterol Trafficking in Pulmonary Host Defense. Frontiers in immunology, 7, 56. [Link]

-

Corsini, A., & Paoletti, R. (1994). Cholesterol and mevalonic acid modulation in cell metabolism and multiplication. La Clinica terapeutica, 145(5), 373–388. [Link]

-

Wikipedia. Mevalonate pathway. [Link]

-

HuiCheng Sinopharm. This compound. [Link]

-

Carl ROTH. This compound, 50 mg. [Link]

-

Pharmaffiliates. D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt | 1329796-98-6. [Link]

-

Popják, G., & Cornforth, R. H. (1966). A gas-liquid chromatographic procedure for the measurement of mevalonic acid synthesis. Biochemical and biophysical research communications, 24(4), 515–519. [Link]

-

Aroso, I. M., Paiva, A., & Reis, R. L. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 634. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 449, Mevalonic acid. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. D,L-Mevalonic Acid Dicyclohexylammonium Salt_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 5. Mevalonic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Mevalonic Acid | C6H12O4 | CID 449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Cholesterol and mevalonic acid modulation in cell metabolism and multiplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 12. This compound, 50 mg, CAS No. 1215802-31-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

An In-depth Technical Guide to D,L-Mevalonic Acid Dicyclohexylammonium Salt for Advanced Research Applications

Introduction: Unlocking the Mevalonate Pathway with a Stable Precursor

For researchers and drug development professionals investigating the intricate mevalonate pathway, D,L-Mevalonic Acid Dicyclohexylammonium Salt is an indispensable tool. This synthetic compound provides a direct and stable source of mevalonic acid, a pivotal intermediate in the biosynthesis of a vast array of essential molecules, including cholesterol, steroid hormones, and non-sterol isoprenoids.[1][2][3] Its primary application lies in bypassing the rate-limiting step of this pathway, which is catalyzed by HMG-CoA reductase. This allows for precise experimental control, particularly in studies involving statins, a class of drugs that inhibit this enzyme.[1] This guide offers an in-depth exploration of the technical specifications, mechanism of action, and practical applications of this compound, providing researchers with the foundational knowledge to effectively integrate this compound into their experimental designs.

Core Compound Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 1215802-31-5 | [2] |

| Molecular Formula | C₁₈H₃₅NO₄ | [2] |

| Molecular Weight | 329.47 g/mol | [2] |

| Synonyms | 3,5-Dihydroxy-3-(methyl) Pentanoic Acid Dicyclohexylammonium Salt, Hiochic Acid Dicyclohexylammonium Salt | [2] |

| Form | Solid | [3] |

| Solubility | Soluble in organic solvents such as methanol (MeOH). Limited solubility in aqueous systems. | [4] |

| Storage | Store at -20°C for long-term stability. |

The dicyclohexylammonium salt formulation offers a significant advantage over the free acid or its lactone form (mevalonolactone) by enhancing the compound's stability and facilitating easier handling and storage.[4]

Mechanism of Action: A Direct Route into Isoprenoid Synthesis

This compound serves as a direct precursor to mevalonic acid within the cell. Once introduced into a biological system, it dissociates, and the mevalonic acid component is readily phosphorylated by mevalonate kinase. This initiates a cascade of enzymatic reactions that produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks for all isoprenoids.

The significance of this compound lies in its ability to circumvent the HMG-CoA reductase enzyme, the primary regulatory point of the mevalonate pathway. This allows researchers to replenish the downstream products of the pathway even in the presence of HMG-CoA reductase inhibitors like statins.

Caption: The Mevalonate Pathway and the role of exogenous this compound.

Key Research Applications and Experimental Protocols

The primary utility of this compound is in cell-based assays to investigate the physiological roles of the mevalonate pathway's end products. A common application is in "rescue" experiments, where the compound is used to counteract the effects of statins.

Protocol: Statin-Induced Apoptosis Rescue Assay

This protocol provides a framework for demonstrating that the cytotoxic effects of a statin are specifically due to the inhibition of the mevalonate pathway.

1. Cell Seeding and Statin Treatment: a. Seed the cells of interest in a 96-well plate at a density that allows for logarithmic growth during the experiment. b. After 24 hours, treat the cells with varying concentrations of a statin (e.g., simvastatin, atorvastatin) to determine the optimal concentration that induces apoptosis or growth inhibition.

2. Mevalonate Rescue: a. In a parallel set of wells, co-treat the cells with the chosen statin concentration and a range of this compound concentrations. A typical starting concentration is 100-200 µM, with a titration up to 5 mM.[5] b. Preparation of this compound Stock Solution: Due to its limited aqueous solubility, prepare a concentrated stock solution in an organic solvent such as sterile DMSO or ethanol. Further dilutions can then be made in the cell culture medium. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1%).

3. Incubation and Assessment: a. Incubate the cells for a period sufficient to observe the effects of the statin, typically 24 to 72 hours. b. Assess cell viability and apoptosis using standard methods such as MTT assay, trypan blue exclusion, or flow cytometry with Annexin V/propidium iodide staining.

4. Data Analysis and Interpretation: a. A successful rescue will show a dose-dependent increase in cell viability or a decrease in apoptosis in the cells co-treated with the statin and this compound, compared to those treated with the statin alone. This provides strong evidence that the observed effects of the statin are mediated through the mevalonate pathway.

Caption: Workflow for a statin rescue experiment using this compound.

Conclusion: A Critical Reagent for Metabolic Research

This compound is a cornerstone reagent for any laboratory investigating cholesterol biosynthesis, isoprenoid-mediated signaling, and the cellular effects of statins. Its enhanced stability and ability to directly feed into the mevalonate pathway provide a level of experimental control that is crucial for elucidating the complex roles of this metabolic route in health and disease. By understanding its properties and employing it in well-designed experimental protocols, researchers can continue to unravel the intricate connections between metabolism and cellular function.

References

-

Pharmaffiliates. D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt. Available from: [Link].

-

Wikipedia. Mevalonic acid. Available from: [Link].

-

Clendening, J. W., Pandyra, A., Boutros, P. C., El Ghamrasni, S., Khosravi, F., & Penn, L. Z. (2014). Statin-induced mevalonate pathway inhibition attenuates the growth of mesenchymal-like cancer cells that lack functional E-cadherin mediated cell cohesion. PloS one, 9(12), e109571. Available from: [Link].

- Göbel, A., Rauner, M., Hofbauer, L. C., & Rachner, T. D. (2019). Cholesterol and beyond - The role of the mevalonate pathway in cancer biology. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1871(2), 236-247.

-

Jiang, P., Mukthavaram, R., Chao, Y., Nomura, N., Pingle, S., & Kesari, S. (2014). In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells. British journal of cancer, 111(8), 1562–1571. Available from: [Link].

-

Pharmaffiliates. D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt. Available from: [Link].

-

Villa, G. R., Hulce, J. J., Zanca, C., Bi, J., Ikegami, S., & Cavenee, W. K. (2015). Mevalonate Pathway Regulates Cell Size Homeostasis and Proteostasis through Autophagy. Cell metabolism, 22(6), 1086–1096. Available from: [Link].

-

Zhang, P., Zhang, J., & Xu, F. (2024). Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS. Journal of Chromatography A, 1731, 465163. Available from: [Link].

-

Rios-Arrabal, S., Artacho-Cordón, F., León-González, G., & Salmerón, J. (2017). Mevalonate Cascade Inhibition by Simvastatin Induces the Intrinsic Apoptosis Pathway via Depletion of Isoprenoids in Tumor Cells. Scientific reports, 7(1), 551. Available from: [Link].

Sources

- 1. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. benchchem.com [benchchem.com]

- 5. Mevalonate Cascade Inhibition by Simvastatin Induces the Intrinsic Apoptosis Pathway via Depletion of Isoprenoids in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist’s Guide to the Mevalonate Pathway: Core Intermediates and Analytical Strategies

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Centrality of the Mevalonate Pathway

The mevalonate (MVA) pathway is a critical and highly conserved metabolic route in eukaryotes, archaea, and some bacteria.[1] It serves as the biosynthetic origin for a vast and diverse class of over 30,000 biomolecules known as isoprenoids.[1] These molecules are fundamental to cellular life, ranging from structural components like cholesterol to vital signaling molecules and cofactors.[2][3] The pathway begins with the simple two-carbon unit, acetyl-CoA, and through a series of enzymatic transformations, produces the foundational five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1]

From these precursors arise essential compounds including cholesterol (crucial for membrane integrity and as a precursor to steroid hormones and vitamin D), coenzyme Q10 (a vital component of the mitochondrial electron transport chain), dolichols (for protein glycosylation), and prenyl groups for the post-translational modification of proteins, which is critical for their localization and function.[2][4][5]

Given its central role, the MVA pathway is tightly regulated to maintain cellular homeostasis.[2] Its dysregulation is implicated in a host of human diseases, most notably cardiovascular disease and cancer, making it a highly attractive target for therapeutic intervention.[6][7] The most well-known examples are statins, a class of drugs that inhibit the pathway's rate-limiting enzyme, HMG-CoA reductase (HMGCR), to lower cholesterol levels.[8][9] This guide provides an in-depth exploration of the core intermediates of the MVA pathway, the enzymatic logic governing their formation, and the modern analytical workflows required for their robust quantification—a critical capability for any research or drug development program in this field.

The Metabolic Cascade: A Step-by-Step Journey Through the Intermediates

The MVA pathway can be conceptually divided into an "upper" and "lower" segment. The upper pathway constructs the six-carbon intermediate mevalonate from acetyl-CoA, while the lower pathway converts mevalonate into the five-carbon isoprenoid precursors IPP and DMAPP.

Part 1: The Upper Mevalonate Pathway - Building the Foundation

-

Acetyl-CoA to Acetoacetyl-CoA: The pathway is initiated by the enzyme Acetyl-CoA acetyltransferase (ACAT) , also known as thiolase. It catalyzes the condensation of two acetyl-CoA molecules, which serve as the primary carbon feedstock for the entire pathway.[4][10] This reaction forms the four-carbon intermediate, Acetoacetyl-CoA.

-

Acetoacetyl-CoA to HMG-CoA: The next step involves HMG-CoA synthase (HMGS) , which condenses acetoacetyl-CoA with a third molecule of acetyl-CoA.[2][10] This creates the six-carbon molecule 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) , a critical branch point in metabolism.

-

HMG-CoA to Mevalonate: The conversion of HMG-CoA to (R)-Mevalonate is the committed and rate-limiting step of the pathway.[1][11] This irreversible reduction is catalyzed by HMG-CoA reductase (HMGCR) , an enzyme subject to complex regulatory control, including transcriptional regulation by Sterol Regulatory Element-Binding Proteins (SREBPs) and feedback inhibition.[4][12] The profound clinical significance of this step is underscored by its role as the direct target of the multi-billion dollar statin class of cholesterol-lowering drugs.[13][14]

Part 2: The Lower Mevalonate Pathway - Generating the Isoprenoid Building Blocks

-

Mevalonate to Mevalonate-5-Phosphate: Once formed, mevalonate enters a series of two phosphorylation reactions. The first is catalyzed by Mevalonate Kinase (MVK) , which transfers a phosphate group from ATP to the 5-hydroxyl position of mevalonate, yielding Mevalonate-5-Phosphate .[10][15]

-

Mevalonate-5-Phosphate to Mevalonate-5-Pyrophosphate: A second phosphorylation event is carried out by Phosphomevalonate Kinase (PMVK) , again using ATP as the phosphate donor.[2][10] This reaction produces Mevalonate-5-Pyrophosphate .

-